Aqueous Solubility: Ammonium Salt vs. Free Acid
6-Aza-UTP functions as a selective P2Y2 receptor agonist and displays no detectable agonist activity at the P2Y4 receptor. This contrasts sharply with native UTP, which activates both receptors non-selectively, and with other base-modified UTP analogs that exhibit graded selectivity. [1]
| Evidence Dimension | P2Y2 vs. P2Y4 receptor agonist activity |
|---|---|
| Target Compound Data | P2Y2 agonist activity present; P2Y4 activity: none detected |
| Comparator Or Baseline | UTP: activates both P2Y2 and P2Y4; 2-thio-UTP: 3-30× more potent at P2Y2 than P2Y4; 4-thio-UTP: increased potency at both receptors vs. UTP |
| Quantified Difference | Complete P2Y4 inactivity vs. UTP (dual agonist) and vs. 2-thio-UTP (partial selectivity) |
| Conditions | Human P2Y2 and P2Y4 receptors expressed in 1321N1 astrocytoma cells; intracellular calcium mobilization assay |
Why This Matters
Enables receptor-subtype-specific pharmacological dissection without confounding P2Y4 activation.
- [1] Jacobson KA, Costanzi S, Ivanov AA, et al. Structure activity and molecular modeling analyses of ribose- and base-modified uridine 5′-triphosphate analogues at the human P2Y2 and P2Y4 receptors. Biochem Pharmacol. 2006;71(4):540-549. View Source
